6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic and morpholine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the benzylic position .
Scientific Research Applications
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzoxazole core and morpholine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: Shares a similar morpholine group but has a quinazoline core.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Contains a morpholine group and is used in medicinal chemistry.
Uniqueness
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts distinct chemical properties and reactivity. Its combination of a benzoyl group and a morpholine moiety makes it versatile for various applications in research and industry .
Properties
CAS No. |
111858-59-4 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-benzoyl-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H18N2O4/c22-18(14-4-2-1-3-5-14)15-6-7-16-17(12-15)25-19(23)21(16)13-20-8-10-24-11-9-20/h1-7,12H,8-11,13H2 |
InChI Key |
HNMKUHJWFZEPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)OC2=O |
Origin of Product |
United States |
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